
N'-Nitrosonornicotine
Übersicht
Beschreibung
N'-Nitrosonornicotine is a tobacco-specific nitrosamine produced during the curing and processing of tobacco. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer due to its strong association with cancer in experimental animals . This compound is found in various tobacco products, including cigarettes, cigars, and smokeless tobacco, and is also present in the saliva of users of these products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N'-Nitrosonornicotine is synthesized through the nitrosation of nornicotine. This process involves the conversion of nornicotine into its nitroso derivative by gaining a nitrosonium (N=O) group . The nitrosation reaction typically occurs under acidic conditions, which are present during the curing and processing of tobacco .
Industrial Production Methods
In the industrial setting, this compound is produced during the curing, aging, processing, and smoking of tobacco. The nitrosation of nornicotine can also occur in the acidic environment of the stomach in users of oral nicotine replacement therapies .
Analyse Chemischer Reaktionen
Thermal Decomposition Pathways
NNN undergoes distinct decomposition processes depending on atmospheric conditions:
Key findings:
-
Pyrolysis at 500–800°C under inert conditions favors 3-pyridinecarbonitrile (53% yield) and myosmine (22% yield) .
-
Oxidative degradation increases fragmentation products like CO₂ and water while reducing nornicotine formation .
Metabolic Activation via Cytochrome P450 Enzymes
NNN is bioactivated through hydroxylation, forming DNA-reactive intermediates:
Reaction Mechanism:
-
Hydroxylation : CYP450 enzymes catalyze 2'- or 5'-hydroxylation of NNN’s pyrrolidine ring.
-
2'-Hydroxylation (human-dominant pathway):
-
5'-Hydroxylation (rodent-dominant pathway):
-
Computational Insights (DFT Studies) :
Reaction Step | Free Energy Barrier (kcal/mol) | Enantiomer Preference |
---|---|---|
2'-Hydroxylation | 8.44 (S-NNN) | S-enantiomer |
5'-Hydroxylation | 7.99 (R-NNN) | R-enantiomer |
Diazohydroxide formation | 18.02–19.53 | No stereoselectivity |
-
The diazohydroxide intermediates alkylate DNA bases (e.g., guanine N7), forming pyridyloxobutyl (POB)-DNA adducts with activation barriers as low as 0.86 kcal/mol .
Endogenous Formation via Nitrosation
NNN forms endogenously from nicotine/nornicotine and nitrosating agents:
Key Reactions:
-
Nornicotine Nitrosation :
-
Myosmine Nitrosation :
Biological Relevance:
-
Nicotine patch users excrete NNN (0.53×10⁻³% of dose) due to endogenous nitrosation of nornicotine metabolites .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Oral Cavity Carcinogenicity
NNN has been identified as a strong carcinogen specifically affecting the oral cavity. In a study involving F-344 rats, chronic exposure to (S)-NNN resulted in the development of numerous benign and malignant tumors in the oral cavity, highlighting its significant carcinogenic potential in smokeless tobacco users .
Table 1: Tumor Incidence in F-344 Rats Exposed to (S)-NNN
Mechanisms of Carcinogenicity
The carcinogenic effects of NNN are attributed to its metabolic activation leading to the formation of DNA adducts. Studies have shown that (S)-NNN is metabolized more efficiently than its enantiomer (R)-NNN, resulting in higher levels of pyridyloxobutyl (POB)–DNA adducts in tissues such as the esophagus and liver .
Endogenous Formation Studies
Recent research has indicated that NNN can form endogenously in individuals using nicotine replacement therapies, such as patches. A study showed that urinary biomarkers for NNN were detectable even after prolonged cessation of smoking, suggesting that nicotine metabolism can lead to the formation of this carcinogen .
Table 2: Urinary Biomarkers of NNN in Nicotine Patch Users
Time Point Post-Cessation | Average Total NNN Detected | Change from Baseline |
---|---|---|
Baseline | 100% | - |
24 Weeks | 78% | -22% |
Synergistic Effects with Viruses
Research indicates that NNN may interact synergistically with viruses such as herpes simplex virus (HSV), enhancing carcinogenic activity when both are present. This interaction underscores the complexity of cancer risk factors associated with smokeless tobacco use .
Antimutagenic Studies
Studies have explored potential protective agents against NNN's mutagenicity. For example, betel leaf extract has shown significant antimutagenic effects against NNN and related nitrosamines, suggesting a possible avenue for reducing cancer risk among tobacco users .
Regulatory Implications
Given the established carcinogenicity of NNN, there are calls for regulatory measures to limit its presence in tobacco products. The identification of (S)-NNN as a strong oral cavity carcinogen necessitates urgent action to reduce or eliminate it from smokeless tobacco formulations .
Wirkmechanismus
N'-Nitrosonornicotine exerts its effects through metabolic activation by cytochrome P450 enzymes, which hydroxylate the compound at specific positions on the 5-membered ring . The hydroxylated intermediates can then form DNA adducts, leading to mutations and cancer . The primary molecular targets include DNA bases, which are modified by the reactive intermediates formed during metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N'-Nitrosonornicotine include:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosoanatabine (NAT): A nitrosamine formed from anatabine, another tobacco alkaloid.
N-Nitrosoanabasine (NAB): A nitrosamine formed from anabasine, also found in tobacco.
Uniqueness
This compound is unique due to its specific formation from nornicotine and its strong association with cancer in experimental animals . Its presence in various tobacco products and its role in the carcinogenicity of tobacco make it a critical compound for research and regulatory purposes .
Biologische Aktivität
N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) primarily found in smokeless tobacco products. It has garnered significant attention due to its carcinogenic properties, particularly in the development of oral and esophageal cancers. This article details the biological activity of NNN, including its carcinogenic mechanisms, metabolic pathways, and relevant case studies.
Carcinogenic Mechanisms
NNN is classified as a carcinogen due to its ability to form DNA adducts, which are critical in the initiation of cancer. The primary mechanism involves metabolic activation through cytochrome P450 enzymes, leading to the formation of pyridyloxobutyl (POB)–DNA adducts. These adducts can cause mutations and ultimately contribute to tumorigenesis.
Key Findings:
- DNA Adduct Formation : Studies have shown that (S)-NNN, the predominant enantiomer in tobacco products, forms significantly more POB–DNA adducts than its (R)-counterpart in rat models .
- Tumor Induction : Carcinogenicity studies in F-344 rats demonstrated that both (S)-NNN and racemic NNN induced tumors, particularly in the esophagus and oral cavity . Histopathological analysis confirmed the presence of squamous cell carcinoma and papilloma in treated rats .
Metabolic Pathways
NNN undergoes metabolic activation primarily via 2′-hydroxylation, resulting in the formation of reactive intermediates that bind to DNA. This process is dose-dependent, with lower doses showing higher metabolic efficiency in target tissues .
Table 1: Summary of Metabolic Activation Pathways for NNN
Pathway | Enzyme | Resulting Product |
---|---|---|
2′-Hydroxylation | Cytochrome P450 | POB–DNA adducts |
N-Oxidation | Cytochrome P450 | NNN-1-N-oxide |
Epidemiological Evidence
Epidemiological studies have linked NNN exposure to increased cancer risk among smokeless tobacco users. Notably, urinary levels of NNN metabolites have been associated with lung cancer risk in smokers . The relationship between NNN exposure and cancer incidence underscores the need for continued monitoring and regulation of TSNAs in tobacco products.
Case Studies
Several case studies have highlighted the biological activity of NNN:
- Animal Studies : In a study involving male F-344 rats, chronic exposure to (S)-NNN resulted in a high incidence of esophageal tumors. The study indicated that the oral cavity may also be a target tissue for NNN carcinogenicity .
- Human Studies : A molecular epidemiology study demonstrated that higher urinary levels of NNAL (a metabolite of NNK, another TSNA) were significantly associated with increased lung cancer risk among smokers. This suggests that similar mechanisms may be at play for NNN .
- Inhibition Studies : Research has shown that extracts from betel leaves can suppress the mutagenicity of both NNN and another TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), indicating potential avenues for chemoprevention .
Eigenschaften
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80508-23-2, 84237-38-7, 16543-55-8 | |
Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosonornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-Nitrosonornicotine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Nitrosonornicotine formed in tobacco products?
A1: NNN forms through the nitrosation of the tobacco alkaloid nornicotine during the curing and processing of tobacco []. This process is enhanced by the presence of nitrite and acidic conditions.
Q2: Are there dietary sources of NNN precursors?
A2: Yes, recent research has identified myosmine, a precursor to NNN, in various foods like nuts, cereals, fruits, vegetables, and milk [, ]. This finding suggests potential exposure to NNN from dietary sources beyond tobacco.
Q3: Do the levels of NNN vary in different types of tobacco?
A3: Yes, studies analyzing commercial cigarette brands on the Japanese market have shown that the yields of NNN in smoke are strongly correlated to the levels found in the tobacco filler blend []. This variation highlights the importance of understanding NNN formation in different tobacco varieties.
Q4: How is NNN metabolized within the body?
A4: NNN undergoes metabolic activation primarily by cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6, in the liver [, ]. This activation process generates reactive metabolites that can bind to DNA and proteins.
Q5: What are the consequences of NNN metabolites binding to DNA?
A5: The binding of NNN metabolites to DNA can result in the formation of DNA adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-pobG) [, ]. These adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer.
Q6: Does the DNA sequence context influence the repair of NNN-induced DNA adducts?
A6: Yes, research indicates that the repair of O6-pobG by human O6-alkylguanine-DNA alkyltransferases (AGT) is significantly influenced by the surrounding DNA sequence context []. This sequence dependence highlights the complexity of DNA repair mechanisms in response to NNN exposure.
Q7: What is the role of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) in NNN research?
A7: HPB is released during the formation of DNA and protein adducts by activated NNN metabolites []. It serves as a valuable biomarker to differentiate between tobacco smokers and passive smokers, offering insights into NNN exposure levels.
Q8: What are the known carcinogenic effects of NNN?
A8: NNN is classified as carcinogenic to humans []. Studies have shown that NNN can induce esophageal carcinogenesis in mice []. Additionally, NNN is linked to oral cancer development, particularly in individuals who use smokeless tobacco products [, , , ].
Q9: Does NNN act as a tumor promoter in certain cancers?
A9: Research suggests that NNN might contribute to tumor progression in smoking-related cancers, including lung cancer []. This effect could be mediated by activating cell signaling pathways that promote cell proliferation, survival, and migration.
Q10: Does NNN exposure pose systemic risks beyond the site of contact?
A10: Yes, studies in rats have demonstrated that oral administration of NNN can induce DNA damage not only in the oral cavity but also in the nasal cavity []. These findings highlight the potential for systemic genotoxic effects following NNN exposure.
Q11: How is NNN typically measured in tobacco products?
A11: Gas chromatography/mass spectrometry (GC/MS) is a common technique used to determine NNN levels in tobacco []. This method offers high sensitivity and selectivity for accurate quantification of NNN.
Q12: Are there alternative methods for analyzing NNN in biological samples?
A12: Yes, researchers have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for measuring NNN in human plasma []. This approach allows for the assessment of NNN exposure directly from blood samples.
Q13: How can matrix-bound NNK in tobacco be determined, and why is it important?
A13: Matrix-bound NNK can be determined using time-consuming reference methods or predicted using innovative approaches like simple/multiple linear regressions and O-PLS regression with HTS-FIA-HRMS data []. Understanding matrix-bound NNK is crucial as it contributes to NNK levels in smoke.
Q14: Can the levels of NNN in cigarette smoke be reduced?
A14: Research suggests that incorporating certain additives into cigarette filters, such as a combination of gingko biloba extract and cobalt porphyrin, can significantly reduce NNN levels in smoke [].
Q15: Are there tobacco breeding strategies to develop NNN-reduced tobacco?
A15: Yes, researchers are exploring the use of EMS mutagenesis to develop tobacco lines with reduced nornicotine levels, thereby decreasing the potential for NNN formation [, ]. These strategies aim to minimize the carcinogenic risk associated with tobacco products.
Q16: Can materials be designed to trap NNN and other harmful nitrosamines?
A16: Research has led to the development of novel amorphous functional materials, like alumina-modified silica, that efficiently trap both volatile and bulky nitrosamines, including NNN [, ]. These materials offer a promising avenue for environmental remediation and reducing exposure to harmful nitrosamines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.